molecular formula C23H23N5O2 B2423746 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide CAS No. 894999-24-7

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide

Numéro de catalogue: B2423746
Numéro CAS: 894999-24-7
Poids moléculaire: 401.47
Clé InChI: ZDJNLWPVDPYNJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a privileged scaffold in medicinal chemistry.

Méthodes De Préparation

The synthesis of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step reactions. One common method includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with formamide to construct the pyrazolopyrimidine core. The final step involves the acylation of the pyrazolopyrimidine with 4-ethylphenylacetyl chloride under basic conditions .

Analyse Des Réactions Chimiques

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Anticancer Research

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : Research indicates that compounds with similar scaffolds can induce apoptosis in cancer cells at low concentrations. For example, derivatives have been shown to trigger apoptotic pathways in lung cancer cells (A549) with significant efficacy.
  • Kinase Inhibition : Compounds in this class often act as inhibitors of critical kinases involved in cancer progression. For instance, they have demonstrated inhibitory activity against Aurora-A kinase and CDK2, both of which are essential for cell cycle regulation.

Case Study: Efficacy Against Cancer Cell Lines

In a notable study involving related compounds, one derivative exhibited an IC50 value of 2.24 µM against A549 lung cancer cells. This suggests that the pyrazolo[3,4-d]pyrimidine scaffold is crucial for anticancer efficacy and warrants further investigation into its therapeutic potential.

Anti-inflammatory Effects

The compound's structural characteristics also suggest potential anti-inflammatory properties. Pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.

Enzyme Inhibition

Beyond anticancer and anti-inflammatory applications, this compound has shown promise as an enzyme inhibitor in various metabolic pathways:

  • Acetylcholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's.
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) Inhibition : A related study indicated that pyrazolo[4,3-d]pyrimidine derivatives could stabilize erythropoietin production by inhibiting HIF-PHD. This finding opens avenues for treating conditions like renal anemia.

Summary Table of Applications

ApplicationMechanism/EffectNotable Findings
AnticancerInduction of apoptosis; kinase inhibitionIC50 = 2.24 µM against A549 lung cancer cells
Anti-inflammatoryCOX enzyme inhibitionPotential reduction in inflammation
Enzyme inhibitionAcetylcholinesterase inhibition; HIF-PHD inhibitionStabilizes erythropoietin production

Mécanisme D'action

The mechanism of action of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting its anticancer activity .

Comparaison Avec Des Composés Similaires

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide can be compared with other pyrazolopyrimidine derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and therapeutic potentials.

Activité Biologique

The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anti-inflammatory and anticancer effects, as well as its mechanism of action.

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N4O2
  • Molecular Weight : 396.47 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. The mechanism involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)Selectivity Index
2-[1-(2,4-dimethylphenyl)-...22.25 μM0.52 μM10.73

The selectivity index indicates a significant preference for COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines through multiple mechanisms:

  • Inhibition of Polo-like Kinase 1 (Plk1) : Plk1 is a key regulator of cell division and is often overexpressed in cancers. The compound has demonstrated an ability to inhibit Plk1 activity effectively.
    Cell LineIC50 (μM)
    MCF-70.15
    HeLa0.20
    A5490.30
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins .
  • Cell Cycle Arrest : Studies indicate that it can induce G2/M phase arrest in cancer cells, preventing further proliferation .

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Enzyme Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is known for binding to various enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It acts as an allosteric modulator on certain G protein-coupled receptors (GPCRs), influencing downstream signaling pathways related to inflammation and tumor growth .

Case Studies

Several case studies have documented the efficacy of similar pyrazolo derivatives:

  • Study on COX Inhibition : A series of pyrazole derivatives were synthesized and tested for their COX inhibitory activity. One derivative showed an IC50 value significantly lower than traditional NSAIDs like Celecoxib .
  • Anticancer Screening : A study evaluating various pyrazolo compounds against breast and lung cancer cell lines found that several derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Propriétés

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-4-17-6-8-18(9-7-17)26-21(29)13-27-14-24-22-19(23(27)30)12-25-28(22)20-10-5-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJNLWPVDPYNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.